molecular formula C11H20N2O4S B1583284 For-Met-Val-OH CAS No. 29790-45-2

For-Met-Val-OH

Cat. No.: B1583284
CAS No.: 29790-45-2
M. Wt: 276.35 g/mol
InChI Key: DWZMYBRYTYGZDG-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

For-Met-Val-OH plays a significant role in biochemical reactions, particularly in the context of protein synthesis and degradation. It interacts with flavin-containing monooxygenases (FMO) 1 and FMO3, which are enzymes involved in the oxidation of methionine-containing peptides .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to promote neurite outgrowth in PC12 cells when combined with dibutyryl cyclic adenosine monophosphate (Bt2cAMP) . This effect suggests that this compound may play a role in neuronal development and regeneration.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with flavin-containing monooxygenases (FMO) 1 and FMO3. These enzymes catalyze the oxidation of methionine residues in the dipeptide, leading to the formation of sulfoxides

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under specific storage conditions, and its activity can be maintained over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses can promote neurite outgrowth without causing significant toxicity . High doses may lead to adverse effects, including potential toxicity and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in metabolic pathways related to the oxidation of methionine-containing peptides. The compound interacts with flavin-containing monooxygenases (FMO) 1 and FMO3, which catalyze the formation of sulfoxides

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target tissues, which in turn influence its biological activity .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and potentially the nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound is essential for its activity and function in promoting neurite outgrowth.

Preparation Methods

Synthetic Routes and Reaction Conditions

For-Met-Val-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:

    Fmoc Protection: The amino acids are protected using the fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted side reactions.

    Coupling: The protected amino acids are sequentially coupled on a solid support resin using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

    Deprotection: The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

For-Met-Val-OH undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Nucleophiles like amines or thiols, basic conditions.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Hydroxymethylmethionylvaline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

For-Met-Val-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and cleavage.

    Biology: Investigated for its role in protein synthesis and degradation pathways.

    Medicine: Explored for its potential as a therapeutic agent in targeting specific enzymes or receptors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    Met-Val-OH: Lacks the formyl group, resulting in different reactivity and biological activity.

    For-Met-Ala-OH: Contains alanine instead of valine, altering its structural and functional properties.

    For-Met-Leu-OH: Contains leucine instead of valine, affecting its hydrophobicity and interaction with biological targets.

Uniqueness

For-Met-Val-OH is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological recognition properties. This makes it a valuable tool in studying enzyme-substrate interactions and developing peptide-based therapeutics.

Properties

IUPAC Name

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZMYBRYTYGZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952230
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29790-45-2
Record name N-Formylmethionylvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029790452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC337572
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that the improved YLA peptide suffers from low enzymatic stability. What strategies can be employed to enhance the stability of such therapeutic peptides while retaining their immunological activity?

A: The research explores introducing modifications near the peptide's scissile bond to improve enzymatic resistance without compromising its ability to stimulate CTL responses. [] Several analogues were synthesized and tested, leading to the identification of three promising candidates demonstrating both enhanced enzymatic stability and efficient CTL stimulation. [] This highlights the potential of targeted modifications in optimizing peptide stability, a critical factor for their therapeutic application. Further research can explore additional strategies like cyclization, backbone modifications, or incorporating non-natural amino acids to further enhance stability and half-life in vivo.

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